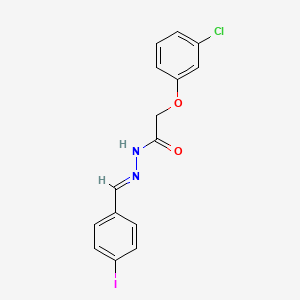

![molecular formula C18H21N3O2 B5549096 5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)

5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study of complex organic compounds, including oxazole derivatives and their synthesis, plays a crucial role in the development of new materials and pharmaceuticals. Oxazole derivatives, such as "5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile", are of interest due to their diverse chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of oxazole derivatives often involves multi-step reactions, including the condensation of appropriate precursors, cyclization, and functional group transformations. For instance, the synthesis of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles demonstrates the complexity and versatility of reactions involving oxazole precursors (Savegnago et al., 2016).

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of an oxazole ring, which significantly influences the compound's reactivity and physical properties. Structural analyses, such as X-ray crystallography, provide insights into the molecular geometry, bonding patterns, and electronic structure of these compounds. For example, the structural elucidation of thieno and benzothieno oxazonine derivatives highlights the importance of molecular structure analysis in understanding compound properties (Bremner et al., 1988).

Chemical Reactions and Properties

Oxazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions enable the functionalization of the oxazole ring and the synthesis of complex molecules with desired properties. The reactivity of oxazole derivatives can be tailored by substituents on the oxazole ring, as demonstrated in the synthesis and reactions of carbonitrile-substituted oxazole derivatives (Chang et al., 2003).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Heterocyclic Compounds

Heterocyclic compounds, including those containing azepane, oxazole, and carbonitrile groups, have been extensively synthesized and characterized due to their diverse pharmacological properties. For example, the synthesis of azo molecules incorporating 2-aminothiazole and pyridone derivatives has demonstrated potential antimicrobial and antimycobacterial activities. These compounds have shown considerable cleavage efficiency against supercoiled DNA, suggesting their utility in biological studies and drug development (Ravi et al., 2020).

Antioxidant and Antiviral Properties

Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, synthesized through reactions involving azidophenyl phenylselenides and α-keto nitriles, have displayed significant in vitro antioxidant activity. Such compounds, upon further modification, have yielded bifunctional hybrids containing triazole and tetrazole systems, showcasing their potential in chemical diversification for enhanced biological activities (Savegnago et al., 2016).

Corrosion Inhibition

Derivatives of pyranopyrazole have been investigated as inhibitors for mild steel corrosion in acidic solutions, demonstrating the chemical versatility of heterocyclic compounds in industrial applications. Such studies provide insights into the surface interactions and protective mechanisms of these compounds, extending their utility beyond biological systems (Yadav et al., 2016).

Propiedades

IUPAC Name |

5-(azepan-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-14-8-4-5-9-16(14)22-13-17-20-15(12-19)18(23-17)21-10-6-2-3-7-11-21/h4-5,8-9H,2-3,6-7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTKQBSXANHXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NC(=C(O2)N3CCCCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azepan-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)

![methyl 4-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)

![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)

![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)

![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

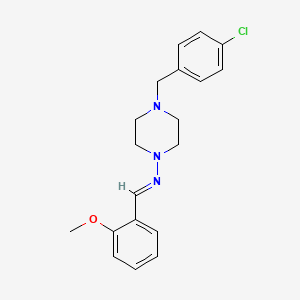

![5-(1-azepanyl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549118.png)